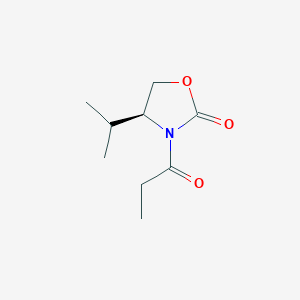

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

Description

BenchChem offers high-quality (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWPHXVPNNPSAZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H](COC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357402 | |

| Record name | (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77877-19-1 | |

| Record name | (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries stand out for their reliability and versatility in stereoselective transformations. This guide provides an in-depth technical exploration of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, a celebrated member of the Evans' oxazolidinone family of chiral auxiliaries. Its remarkable ability to direct the formation of specific stereoisomers has cemented its status as an invaluable tool for researchers and drug development professionals.[1][2][3] This document will delve into the core chemical properties, synthesis, and mechanistic underpinnings of this reagent's utility, offering both foundational knowledge and practical insights.

Core Chemical Identity and Physicochemical Properties

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, often referred to as an Evans' auxiliary, is a synthetic organic compound widely employed in asymmetric synthesis.[3][4] Its structure, featuring a chiral oxazolidinone ring derived from the amino acid (S)-valine, is the key to its stereodirecting power. The propionyl group attached to the nitrogen atom serves as a handle for generating enolates, which then participate in a variety of carbon-carbon bond-forming reactions.

A comprehensive summary of its key physicochemical properties is presented below:

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃[5][6] |

| Molecular Weight | 185.22 g/mol [5][6] |

| CAS Number | 77877-19-1[5][6] |

| Appearance | Colorless to almost colorless clear liquid[7][8] |

| Density | 1.094 g/mL at 25 °C[5][9] |

| Boiling Point | 102-106 °C at 0.75 mmHg[5][9] |

| Refractive Index (n20/D) | 1.464[9] |

| Optical Activity ([α]25/D) | +93° (c = 8.7 in methylene chloride) |

| SMILES String | CCC(=O)N1C(C)C |

| InChI Key | HOWPHXVPNNPSAZ-SSDOTTSWSA-N |

These properties are crucial for the practical handling, reaction setup, and purification of the compound and its derivatives.

Synthesis and Provenance

The most common and practical synthesis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone involves the acylation of the parent chiral auxiliary, (S)-(-)-4-Isopropyl-2-oxazolidinone.[10][11] This precursor is readily prepared from the naturally occurring and relatively inexpensive amino acid, (S)-valine.[2]

A typical laboratory-scale synthesis protocol is as follows:

Experimental Protocol: Synthesis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone[12]

-

Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is purged with an inert gas (e.g., argon or nitrogen).

-

Initial Reagents: Dry tetrahydrofuran (THF) is added to the flask, followed by (S)-(-)-4-Isopropyl-2-oxazolidinone. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C. This step generates the lithium salt of the oxazolidinone.

-

Acylation: Propionyl chloride is then added dropwise to the reaction mixture, again maintaining a low temperature. The reaction is stirred for a specified period at this temperature.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone as a colorless oil.[10]

Caption: Synthetic workflow for the preparation of the title compound.

The Engine of Asymmetric Induction: Mechanism of Stereocontrol

The remarkable stereodirecting ability of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone stems from a confluence of electronic and steric factors. When subjected to a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the N-propionyl oxazolidinone selectively forms the corresponding (Z)-enolate. This geometric preference is crucial for the subsequent stereoselective reaction.

The key to the high diastereoselectivity observed in reactions such as aldol additions and alkylations lies in the conformation of this (Z)-enolate. The bulky isopropyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Caption: Simplified logical flow of stereocontrol.

Applications in Asymmetric Synthesis: The Asymmetric Aldol Reaction

One of the most powerful applications of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The high levels of diastereoselectivity achievable make it a favored method for the construction of chiral building blocks for natural product synthesis and medicinal chemistry.[4][12]

Exemplary Protocol: Asymmetric Aldol Addition

-

Enolate Formation: A solution of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone in a dry ethereal solvent (e.g., diethyl ether or THF) is cooled to -78 °C. A solution of a strong base, typically LDA, is added dropwise to generate the (Z)-enolate.

-

Aldehyde Addition: The desired aldehyde, dissolved in the same dry solvent, is then added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature, and the layers are separated. The aqueous phase is extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude aldol adduct is purified by column chromatography.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol product under various conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide, reduction with lithium borohydride, or transesterification with a titanium alkoxide) to yield the desired chiral β-hydroxy acid, alcohol, or ester, respectively, with high enantiomeric purity. The valuable chiral auxiliary can often be recovered and recycled.[13]

Safety and Handling

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone stands as a testament to the power of rational design in asymmetric synthesis. Its predictable and highly effective stereodirecting capabilities have made it an indispensable tool for the synthesis of complex, enantiomerically pure molecules.[1][4] This guide has provided a comprehensive overview of its chemical properties, synthesis, and mechanistic basis for its utility, with the aim of equipping researchers and drug development professionals with the knowledge to effectively harness its potential in their synthetic endeavors.

References

- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.

- (4s)-isopropyl-3-propionyl-2-oxazolidinone - Organic Syntheses Procedure. Organic Syntheses.

- Chiral Auxiliaries in Asymmetric Synthesis.

- A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries. Benchchem.

- (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone 98 77877-19-1. Sigma-Aldrich.

- (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone synthesis. ChemicalBook.

- (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0. Sigma-Aldrich.

- (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | 77877-19-1. ChemicalBook.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone(77877-19-1) 1 H NMR. ChemicalBook.

- (s)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone. Advanced ChemBlocks.

- (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | 77877-19-1. TCI Chemicals.

- On the structure and chiroptical properties of ( S)-4-isopropyl-oxazolidin-2-one. [No Source Found].

- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.

- (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone 98%. Sigma-Aldrich.

- (R)-(-)-4-Isopropyl-3-propionyl-2-oxazolidinone. Chem-Impex.

- (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. MDPI.

- (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, 98%, ee. J&K Scientific.

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | 77877-19-1 [chemicalbook.com]

- 6. (s)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone 95% | CAS: 77877-19-1 | AChemBlock [achemblock.com]

- 7. (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | 77877-19-1 | TCI AMERICA [tcichemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone structure and stereochemistry

An In-Depth Technical Guide to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: Structure, Stereochemistry, and Application

Introduction: The Archetype of Chiral Auxiliaries

In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Among the most reliable and influential tools developed for this purpose are chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[1] (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone stands as a quintessential example of the Evans-type oxazolidinone auxiliaries, a class of compounds that has revolutionized the stereoselective formation of carbon-carbon bonds.[1][2]

Developed and popularized by David A. Evans, these auxiliaries provide a robust framework for high-yielding, diastereoselective reactions such as alkylations and aldol additions.[2][3] The efficacy of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone stems from a predictable and highly ordered transition state, where the chiral scaffold effectively shields one face of a reactive enolate intermediate. This guide provides a detailed examination of its structure, the mechanistic basis for its stereodirecting power, and practical protocols for its synthesis and application.

Molecular Structure and Physicochemical Properties

The core of the molecule is a five-membered oxazolidinone ring. The critical stereocenter is at the C4 position, bearing an isopropyl group derived from the natural amino acid (S)-valine.[4][5] This specific configuration, designated as (S), is the foundation of its utility in asymmetric synthesis. The propionyl group is attached to the ring's nitrogen atom (N3), creating an N-acyloxazolidinone. This imide functionality is key to its chemical reactivity, particularly the acidity of the α-protons on the propionyl chain.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₃ | [6][7] |

| Molecular Weight | 185.22 g/mol | [6][7] |

| Appearance | Colorless to slightly yellow liquid | [8] |

| CAS Number | 77877-19-1 | [6][9] |

| Density | 1.094 g/mL at 25 °C | [6][9] |

| Boiling Point | 102-106 °C at 0.75 mmHg | [6][9] |

| Specific Optical Rotation ([α]²⁵/D) | +93° (c = 8.7 in CH₂Cl₂) | [6] |

| Refractive Index (n20/D) | 1.464 | [6][7] |

Synthesis and Preparation

The synthesis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is a well-established, two-stage process that begins with an enantiomerically pure precursor. The parent chiral auxiliary, (4S)-(-)-4-isopropyl-2-oxazolidinone, is first prepared from (S)-valinol, which is in turn derived from the readily available amino acid (S)-valine.[4][10] The auxiliary is then acylated to yield the final product.

Experimental Protocol: Synthesis

Part A: (4S)-Isopropyl-2-oxazolidinone (Auxiliary Preparation) [10]

-

To a 100-mL flask equipped with a Vigreux column and a magnetic stirrer, add (S)-valinol (28.5 g, 276 mmol), diethyl carbonate (36.8 mL, 304 mmol), and anhydrous potassium carbonate (3.87 g, 28 mmol).

-

Heat the mixture in an oil bath at 135 °C. Ethanol will begin to distill.

-

Continue heating for approximately 5 hours, or until ethanol distillation ceases (approx. 32 mL collected).

-

Cool the reaction mixture and purify the resulting crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford (4S)-isopropyl-2-oxazolidinone as white needles.[4]

Part B: (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone (Acylation) [10]

-

Dry a 250-mL three-necked, round-bottomed flask under vacuum with a heat gun and equip it with a mechanical stirrer, an internal thermometer, and an argon inlet.

-

Charge the flask with (4S)-isopropyl-2-oxazolidinone (8.61 g, 66.7 mmol) and dry tetrahydrofuran (THF, ~150 mL).

-

Cool the resulting solution to -78 °C using a dry ice-acetone bath.

-

Add a 2.5 M solution of n-butyllithium (n-BuLi) in hexane (27.2 mL, 70.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -72 °C.

-

Stir the mixture at -78 °C for 25 minutes to ensure complete formation of the lithium salt.

-

Add propionyl chloride (5.94 mL, 68.0 mmol) dropwise over 10 minutes, maintaining the internal temperature below -73 °C.

-

Stir the reaction mixture at this temperature for 30 minutes.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (100 mL).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Collect the organic phase and extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic phases, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (S)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone as a colorless oil.[10]

The Mechanism of Stereocontrol

The remarkable stereoselectivity achieved with this auxiliary is a direct consequence of its ability to enforce a rigid and predictable conformation upon enolization. The process can be broken down into two key events: formation of a specific enolate geometry and subsequent sterically-biased reaction.

-

Formation of the (Z)-Enolate: Deprotonation of the α-proton of the propionyl group using a strong base like lithium diisopropylamide (LDA) or n-BuLi, followed by chelation with a Lewis acid (e.g., the lithium counterion or added Lewis acids like Bu₂BOTf), selectively generates the (Z)-enolate.[1][2] This geometry is favored to minimize steric interactions.

-

Facial Shielding: The crucial element for stereocontrol is the isopropyl group at the C4 position of the oxazolidinone ring. In the chelated enolate intermediate, this bulky group projects outwards, effectively blocking one of the two diastereotopic faces of the planar enolate from the "top."[11]

-

Directed Electrophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less sterically hindered "bottom" face. This controlled trajectory ensures the formation of a new stereocenter with a predictable absolute configuration.[11] The conformation of the entire N-acyl fragment is further stabilized by minimizing the dipole-dipole repulsion between the two carbonyl oxygen atoms, which forces them into an anti-parallel arrangement.[2]

Applications in Asymmetric Synthesis

The primary utility of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is as a stoichiometric chiral director for creating new stereocenters α- to a carbonyl group.

Diastereoselective Alkylation

Alkylation of the corresponding enolate provides a powerful method for synthesizing α-substituted carboxylic acid derivatives with high enantiomeric purity.[12] The reaction proceeds with high diastereoselectivity for a range of reactive alkylating agents, such as methyl iodide, benzyl bromide, and allyl bromide.[3]

Representative Protocol: Asymmetric Allylation [12]

-

In a flame-dried flask under argon, dissolve (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone (1.0 equiv.) in dry THF and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv.) as a 1.0 M solution in THF dropwise. Stir for 30 minutes at -78 °C to generate the sodium enolate.

-

Add allyl iodide (1.2 equiv.) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl and warm to room temperature.

-

Perform an aqueous workup as described in the synthesis protocol. Purify by column chromatography to isolate the alkylated product. Diastereomeric ratios often exceed 98:2.[12]

Diastereoselective Aldol Reactions

The Evans aldol reaction is a cornerstone of polyketide natural product synthesis.[2] When the boron enolate of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is reacted with an aldehyde, it proceeds through a highly ordered, six-membered Zimmerman-Traxler transition state.[1][13] This reaction reliably establishes two new contiguous stereocenters, yielding the syn-aldol adduct with exceptional diastereoselectivity.[2][14]

Cleavage of the Chiral Auxiliary

For the synthesis to be useful, the chiral auxiliary must be removable under conditions that do not compromise the newly formed stereocenter.[11] Fortunately, the N-acyl bond is readily cleaved.

-

To Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) yields the corresponding carboxylic acid.[12]

-

To Alcohol: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) furnishes the primary alcohol.[11]

-

To Ester: Alcoholysis with a Lewis acid and an alcohol (e.g., Mg(OMe)₂ in MeOH) produces the methyl ester.

-

To Weinreb Amide: Direct conversion using trimethylaluminum and N,O-dimethylhydroxylamine hydrochloride is a particularly useful transformation.[2]

The recovered (4S)-(-)-4-isopropyl-2-oxazolidinone can often be purified and reused, improving the overall efficiency of the synthetic route.[13]

Conclusion

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is a powerful and reliable chiral auxiliary that provides a predictable pathway to enantiomerically enriched molecules. Its efficacy is rooted in a well-understood mechanism involving the formation of a conformationally rigid (Z)-enolate, where the C4-isopropyl substituent provides excellent facial shielding. Through robust and high-yielding protocols for diastereoselective alkylations and aldol reactions, it has become an indispensable tool for researchers and drug development professionals tackling the challenges of complex molecule synthesis.

References

-

Wort, V.G. (1989). An Efficient Synthesis of (4S)-(-)-4-Isopropyl-2-oxazolidinone. Synthesis, 1989(8), 622-623. Available from: [Link]

-

Lu, C. & Zakarian, A. (n.d.). (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. Organic Syntheses. Available from: [Link]

-

Hill, N.J. & Barbaro, J. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 82(9), 1383. Available from: [Link]

-

Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available from: [Link]

-

Slideshare. (n.d.). Evans aldol ppt. Available from: [Link]

-

University of Guelph. (n.d.). Enantioselective Synthesis. Available from: [Link]

-

National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available from: [Link]

-

Reich, H.J. (n.d.). Chiral Enolates. University of Wisconsin Chemistry. Available from: [Link]

-

LookChem. (n.d.). Cas 17016-83-0, (4S)-(-)-4-Isopropyl-2-oxazolidinone. Available from: [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. Available from: [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Available from: [Link]

-

PubChem. (n.d.). (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone. Available from: [Link]

-

J&K Scientific. (n.d.). (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, 98%, ee. Available from: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. lookchem.com [lookchem.com]

- 6. (S)-(+)-4-异丙基-3-丙酰基-2-噁唑烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | 77877-19-1 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. Evans aldol ppt | PPTX [slideshare.net]

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone molecular weight and formula

An In-Depth Technical Guide to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: A Cornerstone of Asymmetric Synthesis

Introduction

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is a paramount chiral auxiliary in the field of organic chemistry, belonging to the class of Evans' oxazolidinones. Developed by David A. Evans, these auxiliaries have revolutionized asymmetric synthesis, providing a reliable and highly predictable method for controlling stereochemistry in carbon-carbon bond-forming reactions. The predictable stereochemical outcomes, coupled with the ease of attachment and subsequent removal of the auxiliary, have established these reagents as indispensable tools for researchers, particularly in the synthesis of complex, stereochemically rich molecules central to drug discovery and development.[1] This guide offers a comprehensive overview of its properties, synthesis, mechanistic underpinnings, and key applications for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Structural Properties

The utility of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone stems from its well-defined three-dimensional structure. The isopropyl group at the C4 position, derived from the natural amino acid L-valine, effectively shields one face of the enolate derived from the propionyl group, directing incoming electrophiles to the opposite face with high diastereoselectivity.

Table 1: Core Properties of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

| Property | Value | References |

| Molecular Formula | C₉H₁₅NO₃ | [2][3][4] |

| Molecular Weight | 185.22 g/mol | [2][3][4] |

| CAS Number | 77877-19-1 | [2][3] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | 1.094 g/mL at 25 °C | [3][5] |

| Boiling Point | 102-106 °C at 0.75 mmHg | [3][5] |

| Optical Rotation | [α]25/D +93° (c = 8.7 in CH₂Cl₂) | [3] |

| Synonyms | (S)-3-Propionyl-4-isopropyl-2-oxazolidinone | [3] |

Synthesis of the Chiral Auxiliary

The title compound is readily prepared by the acylation of its parent oxazolidinone, (S)-(-)-4-Isopropyl-2-oxazolidinone. This precursor is itself synthesized from the inexpensive and readily available chiral pool starting material, L-valine.[6] This accessibility is a key factor in its widespread adoption.

Workflow for Synthesis

The synthesis is a two-step process starting from the commercially available parent oxazolidinone. The key transformation is the N-acylation with a propionyl source.

Caption: General workflow for the N-acylation of the parent oxazolidinone.

Detailed Experimental Protocol: N-Acylation

This protocol describes a common laboratory-scale synthesis from (S)-4-Isopropyl-2-oxazolidinone. The choice of base and acylating agent can be adapted; here we use triethylamine/lithium chloride with propionic anhydride, a method that avoids pyrophoric reagents like n-butyllithium.[4]

Materials:

-

(S)-(-)-4-Isopropyl-2-oxazolidinone (1.0 eq)[7]

-

Lithium chloride (LiCl) (0.5-1.0 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Propionic anhydride (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium chloride (brine), 1.5 N HCl(aq)

Procedure:

-

To an oven-dried, argon-flushed round-bottom flask, add (S)-(-)-4-Isopropyl-2-oxazolidinone and anhydrous THF. Stir to dissolve.[6]

-

Cool the solution to 0 °C using an ice-water bath.

-

Add lithium chloride, followed by the slow, dropwise addition of triethylamine. Stir the resulting mixture for 30 minutes at 0 °C.[4]

-

Slowly add propionic anhydride to the reaction mixture over 30 minutes, ensuring the internal temperature remains at or near 0 °C.[4]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1.5-2 hours.[4]

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and quench by adding saturated aqueous NaCl solution. Stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic phases sequentially with 1.5 N HCl and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Trustworthiness Note: The use of LiCl is crucial. It acts as a Lewis acid, coordinating to the oxazolidinone carbonyl and increasing the acidity of the N-H proton, facilitating deprotonation by a weaker base like triethylamine. This avoids the need for cryogenic temperatures and pyrophoric bases often associated with generating lithium enolates.

Application in Asymmetric Aldol Additions

The primary application of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is to serve as a prochiral substrate for stereoselective enolization and subsequent reaction with electrophiles, most notably in aldol additions.

Mechanistic Rationale

The stereochemical outcome is dictated by the formation of a specific Z-enolate, which is chelated to a boron atom in a rigid six-membered ring transition state. The bulky isopropyl group at C4 sterically blocks the si-face of the enolate, forcing the aldehyde to approach from the less hindered re-face. This precise geometric arrangement reliably produces the syn-aldol adduct.

Caption: Pathway of a stereoselective Evans aldol reaction and auxiliary cleavage.

Protocol: Diastereoselective Aldol Addition

Materials:

-

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone (1.0 eq)

-

Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

An aldehyde (e.g., isobutyraldehyde) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the N-propionyl oxazolidinone in anhydrous DCM in an oven-dried, argon-flushed flask.[8]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add dibutylboron triflate, followed by the dropwise addition of DIPEA. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the Z-boron enolate.

-

Add the aldehyde dropwise to the enolate solution, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour.

-

Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.

-

The resulting crude aldol adduct can be purified by flash column chromatography.

Cleavage and Recovery

A critical feature for the industrial viability of chiral auxiliaries is their efficient removal and recovery. The N-acyl bond can be cleaved under various conditions to yield different functional groups (e.g., acids, esters, alcohols, aldehydes) without disturbing the newly formed stereocenters. Reductive cleavage to the primary alcohol is common.

Protocol: Reductive Cleavage with Lithium Borohydride (LiBH₄)

-

Dissolve the purified aldol adduct in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Add LiBH₄ portion-wise.

-

Stir the reaction at 0 °C for several hours until TLC indicates complete consumption of the starting material.

-

Slowly quench the reaction with aqueous NaOH.

-

Separate the aqueous and organic layers. The chiral alcohol product will be in the organic layer, while the deprotonated chiral auxiliary will be in the aqueous layer.

-

The aqueous layer can be acidified and extracted to recover the (S)-(-)-4-Isopropyl-2-oxazolidinone for reuse.

Applications in Pharmaceutical and Natural Product Synthesis

The robustness and high stereocontrol offered by this auxiliary have made it a workhorse in synthesizing complex molecules. It is frequently used as a building block to prepare advanced intermediates for pharmaceuticals and natural products.[1] Notable examples include its use in the synthesis of:

-

Doliculide: A potent cytotoxic marine natural product.

-

(25S)-cholestenoic-26-acid: A significant ligand for the DAF-12 receptor in C. elegans.

-

β-Lactams: Core structures of penicillin and cephalosporin antibiotics.

-

Anti-inflammatory and Analgesic Agents: Its enantiomer, (R)-(-)-4-Isopropyl-3-propionyl-2-oxazolidinone, has been used in developing novel drug formulations.[1]

Safety and Handling

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is classified as a combustible liquid with a flash point of 113 °C (235.4 °F).[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is more than a simple reagent; it is an enabling technology that provides chemists with a high degree of control over molecular architecture. Its synthesis from an inexpensive chiral starting material, its predictable stereodirecting ability in crucial C-C bond-forming reactions, and the ability to be efficiently recycled underscore its importance. For researchers in drug development and complex molecule synthesis, mastery of the chemistry of Evans' auxiliaries remains a vital skill, allowing for the efficient and stereocontrolled construction of the next generation of therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (s)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone 95% | CAS: 77877-19-1 | AChemBlock [achemblock.com]

- 3. (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone 98 77877-19-1 [sigmaaldrich.com]

- 4. (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 5. (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | 77877-19-1 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. (S)-(-)-4-异丙基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. jk-sci.com [jk-sci.com]

A Spectroscopic Guide to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: An Essential Chiral Auxiliary

Introduction: The Role and Significance of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone in Asymmetric Synthesis

In the landscape of modern organic chemistry, particularly in the realm of pharmaceutical and natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to achieve high levels of stereoselectivity in a variety of chemical transformations. Among these, the Evans oxazolidinones have established themselves as a cornerstone of asymmetric synthesis. This in-depth technical guide focuses on the spectral characterization of a key member of this family: (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone.

With the chemical formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol , this chiral auxiliary is instrumental in diastereoselective enolate reactions, including alkylations and aldol additions.[1][2] A thorough understanding of its spectral properties is fundamental for researchers, scientists, and drug development professionals to verify its identity, purity, and to monitor its transformations during a synthetic sequence. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, offering insights into the relationship between its structure and its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed picture of the connectivity and chemical environment of the atoms within (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for ensuring data quality and reproducibility.

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.43 | dt, J = 8.4, 3.3 Hz | 1H | H-4 |

| 4.24 | t, J = 8.4 Hz | 1H | H-5a |

| 4.20 | dd, J = 9.0, 3.0 Hz | 1H | H-5b |

| 2.84-3.04 | m | 2H | -C(=O)CH₂CH₃ |

| 2.31-2.44 | m | 1H | -CH(CH₃)₂ |

| 1.17 | t, J = 7.3 Hz | 3H | -C(=O)CH₂CH₃ |

| 0.91 | d, J = 7.0 Hz | 3H | -CH(CH₃)₂ |

| 0.87 | d, J = 7.0 Hz | 3H | -CH(CH₃)₂ |

Data sourced from Organic Syntheses Procedure.[1]

Causality in Chemical Shifts and Splitting Patterns:

-

H-4 (δ 4.43): This proton is deshielded due to its proximity to the electronegative nitrogen atom and the carbonyl group of the oxazolidinone ring. It appears as a doublet of triplets due to coupling with the adjacent methine proton of the isopropyl group and the two diastereotopic protons on C-5.

-

H-5 Protons (δ 4.24 and 4.20): These are the two diastereotopic protons on the oxazolidinone ring. Their distinct chemical shifts and coupling patterns (a triplet and a doublet of doublets) arise from their different spatial relationships with the bulky isopropyl group. They are deshielded by the adjacent oxygen atom.

-

Propionyl Methylene Protons (δ 2.84-3.04): These protons are adjacent to the electron-withdrawing acyl carbonyl group, resulting in a downfield shift. They appear as a multiplet due to coupling with the adjacent methyl protons.

-

Isopropyl Methine Proton (δ 2.31-2.44): This proton is coupled to the six equivalent methyl protons and the H-4 proton, leading to a complex multiplet.

-

Propionyl Methyl Protons (δ 1.17): These protons appear as a clean triplet due to coupling with the adjacent methylene protons.

-

Isopropyl Methyl Protons (δ 0.91 and 0.87): The two methyl groups of the isopropyl substituent are diastereotopic due to the adjacent chiral center (C-4). This magnetic non-equivalence results in two distinct doublet signals.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 174.2 | -C(=O)CH₂CH₃ |

| 154.3 | N-C(=O)-O |

| 63.5 | C-5 |

| 58.5 | C-4 |

| 29.3 | -C(=O)CH₂CH₃ |

| 28.5 | -CH(CH₃)₂ |

| 18.1 | -CH(CH₃)₂ |

| 14.8 | -CH(CH₃)₂ |

| 8.5 | -C(=O)CH₂CH₃ |

Data sourced from Organic Syntheses Procedure.[1]

Rationale for Chemical Shifts:

-

Carbonyl Carbons (δ 174.2 and 154.3): The two carbonyl carbons are the most deshielded carbons in the molecule due to the strong electron-withdrawing effect of the oxygen atoms. The acyl carbonyl is slightly more downfield than the carbamate carbonyl.

-

C-4 and C-5 (δ 58.5 and 63.5): These carbons are bonded to electronegative nitrogen and oxygen atoms, respectively, causing them to resonate in the downfield region typical for such environments.

-

Aliphatic Carbons (δ 8.5 - 29.3): The remaining carbons of the propionyl and isopropyl groups appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons in an alkane-like environment. The diastereotopic nature of the isopropyl methyl carbons is also evident in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

For a liquid sample like (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, Attenuated Total Reflectance (ATR) is a convenient sampling technique.

Caption: Workflow for ATR-FTIR Data Acquisition.

Predicted IR Spectral Data and Interpretation

The IR spectrum of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is dominated by strong absorptions from the two carbonyl groups and the C-H bonds.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~2970-2870 | C-H (Alkyl) | Stretching | Strong |

| ~1780 | C=O (Carbamate) | Stretching | Strong |

| ~1700 | C=O (Amide) | Stretching | Strong |

| ~1470 | C-H (Alkyl) | Bending | Medium |

| ~1385, ~1370 | C-H (Isopropyl) | Bending (doublet) | Medium |

| ~1250 | C-O | Stretching | Strong |

| ~1200 | C-N | Stretching | Medium |

Analysis of Key Absorptions:

-

C-H Stretching (~2970-2870 cm⁻¹): These strong absorptions are characteristic of the sp³ C-H bonds in the isopropyl and propionyl groups.

-

Carbonyl Stretching (~1780 and ~1700 cm⁻¹): The spectrum will exhibit two distinct and strong carbonyl stretching bands. The higher frequency band (~1780 cm⁻¹) is attributed to the carbamate carbonyl within the oxazolidinone ring, which is strained and has more ester-like character. The lower frequency band (~1700 cm⁻¹) corresponds to the tertiary amide carbonyl of the propionyl group. The precise positions can be influenced by the conformation of the molecule.

-

Isopropyl Bending (~1385 and ~1370 cm⁻¹): A characteristic feature of an isopropyl group is a doublet in this region, arising from the symmetric bending of the two methyl groups.

-

C-O and C-N Stretching (~1250 and ~1200 cm⁻¹): Strong absorptions corresponding to the stretching vibrations of the C-O and C-N bonds within the heterocyclic ring and the amide linkage are expected in the fingerprint region.

For comparison, the gas-phase IR spectrum of the parent compound, (S)-(+)-4-Isopropyl-2-oxazolidinone, shows a strong carbonyl absorption around 1760 cm⁻¹.[3] The addition of the N-propionyl group introduces the second, lower frequency carbonyl absorption.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 156 | [M - C₂H₅]⁺ |

| 142 | [M - C₃H₅O]⁺ or [M - CH(CH₃)₂]⁺ |

| 128 | [M - C₃H₅O - CH₂]⁺ |

| 114 | [M - C₃H₅O - CO]⁺ or [M - C₄H₇O]⁺ |

| 86 | [M - C₃H₅O - CO - C₂H₄]⁺ or [C₄H₈NO]⁺ |

| 57 | [C₃H₅O]⁺ (Propionyl cation) |

| 43 | [CH(CH₃)₂]⁺ (Isopropyl cation) |

Plausible Fragmentation Pathways:

The molecular ion at m/z 185 is expected to be observed. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl groups and the loss of the isopropyl and propionyl substituents.

-

Loss of the Ethyl Group (m/z 156): Cleavage of the ethyl group from the propionyl moiety.

-

Loss of the Isopropyl Group (m/z 142): α-cleavage leading to the loss of the isopropyl radical.

-

Loss of the Propionyl Group (m/z 128): Cleavage of the N-acyl group.

-

Formation of the Propionyl Cation (m/z 57): A prominent peak corresponding to the stable propionyl cation is anticipated.

-

Formation of the Isopropyl Cation (m/z 43): The formation of the isopropyl cation is also a likely fragmentation pathway.

The mass spectrum of the parent compound, (S)-(+)-4-Isopropyl-2-oxazolidinone, shows a molecular ion at m/z 129 and a base peak at m/z 86, corresponding to the loss of the isopropyl group.[3] A similar fragmentation pattern involving the loss of the isopropyl group is expected for the N-propionyl derivative.

Conclusion

The comprehensive spectral analysis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone through NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the distinct carbonyl absorptions in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively serve as a reliable fingerprint for this essential chiral auxiliary. For researchers in synthetic organic chemistry and drug development, a thorough understanding of this spectral data is indispensable for ensuring the quality of starting materials and for the successful execution and monitoring of stereoselective transformations.

References

-

J&K Scientific. (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, 98%, ee: 98%. [Link]

-

Organic Syntheses. (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. [Link]

-

NIST. (S)-(+)-4-Isopropyl-2-oxazolidinone. [Link]

Sources

A Technical Guide to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: An Evans Chiral Auxiliary for Asymmetric Synthesis

Abstract

This technical guide provides an in-depth examination of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern asymmetric synthesis. Developed by David A. Evans, this oxazolidinone-based reagent offers a robust and highly predictable platform for the stereoselective formation of carbon-carbon bonds, which is fundamental to the synthesis of complex chiral molecules in the pharmaceutical and natural product sectors.[1][2] This document details the synthesis of the auxiliary, elucidates the mechanistic principles governing its remarkable stereocontrol, presents validated protocols for its application in key synthetic transformations, and describes methods for its subsequent removal and recovery. The content is tailored for researchers, chemists, and professionals in drug development who require a practical and theoretical understanding of this powerful synthetic tool.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a paramount challenge in organic chemistry, particularly in the development of pharmaceuticals where stereoisomers can exhibit vastly different biological activities.[3] Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a chemical reaction, leading to the formation of one diastereomer in excess.[2] This diastereoselective transformation, followed by the removal of the auxiliary, yields an enantiomerically enriched product.

The Evans oxazolidinone auxiliaries, first reported in the early 1980s, represent a highly reliable and versatile class of such reagents.[2][4] Their efficacy stems from a rigid heterocyclic scaffold that creates a well-defined steric environment, enabling predictable facial selectivity in enolate reactions.[5][6] The (S)-4-isopropyl derivative, derived from the readily available amino acid (S)-valine, is particularly valued for its high levels of asymmetric induction in aldol, alkylation, and acylation reactions.[7][8]

Synthesis and Physicochemical Properties

The preparation of the title auxiliary is a straightforward, two-step process starting from the natural chiral pool material, (S)-valine.

Step 1: Synthesis of (S)-(-)-4-Isopropyl-2-oxazolidinone

The parent oxazolidinone is synthesized from (S)-valine. The amino acid is first reduced to the corresponding amino alcohol, (S)-valinol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex.[9][10][11] The resulting (S)-valinol is then cyclized by reaction with diethyl carbonate or a similar phosgene equivalent, often with catalytic potassium carbonate, to yield the solid oxazolidinone.[3][9]

Step 2: N-Acylation to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

The final propionylated auxiliary is formed by N-acylation of the parent oxazolidinone. A common and efficient method involves deprotonation of the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by the addition of propionyl chloride.[9][12] Alternatively, milder conditions using propionic anhydride with an acyl transfer catalyst such as 4-dimethylaminopyridine (DMAP) can be employed.[13][14][15]

Physicochemical Data Summary

| Property | (S)-(-)-4-Isopropyl-2-oxazolidinone | (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone |

| CAS Number | 17016-83-0[16] | 77877-19-1[17][18] |

| Molecular Formula | C₆H₁₁NO₂[16] | C₉H₁₅NO₃[17] |

| Molecular Weight | 129.16 g/mol [16][19] | 185.22 g/mol [17] |

| Appearance | White crystalline solid[20] | Colorless oil or liquid[9] |

| Melting Point | 70-73 °C[16][20] | N/A |

| Boiling Point | N/A | 102-106 °C at 0.75 mmHg[18] |

| Optical Rotation | [α]₂₀/D ~ -18° (c=6, EtOH)[16] | [α]₂₅/D ~ +93° (c=8.7, CH₂Cl₂)[18] |

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The remarkable diastereoselectivity achieved with the (S)-4-isopropyl-3-propionyl-2-oxazolidinone auxiliary is rationalized by the Zimmerman-Traxler transition state model.[21][22] The process relies on several key factors:

-

Formation of a (Z)-Enolate: Treatment of the N-propionyl oxazolidinone with a Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) selectively generates the (Z)-enolate.[1][6]

-

Chelation and Conformational Rigidity: The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation forces the molecule into a rigid, six-membered, chair-like transition state.[5][6][21]

-

Steric Shielding by the Isopropyl Group: The bulky isopropyl group at the C4 position of the auxiliary effectively blocks one face of the enolate (the si-face). To minimize steric repulsion, the substituent on the incoming electrophile (e.g., the R' group of an aldehyde) preferentially occupies a pseudo-equatorial position.[5][6]

-

Dipole Minimization: The conformation of the auxiliary in the transition state is further stabilized by the minimization of dipole-dipole repulsion between the two carbonyl groups, which orient themselves in an anti-parallel fashion.[1][5]

This combination of electronic and steric factors forces the electrophile to approach from the less hindered re-face of the enolate, leading to a highly predictable and often exceptional level of diastereoselectivity for the syn-aldol product.[21][23]

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Key Applications and Experimental Protocols

The versatility of (S)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone is demonstrated in its widespread use in fundamental C-C bond-forming reactions.

Asymmetric Aldol Reaction

The Evans aldol reaction is a benchmark for constructing β-hydroxy carbonyl units with two contiguous stereocenters.[1][24]

Protocol: Diastereoselective syn-Aldol Reaction with Isobutyraldehyde [6][12]

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone (1.0 equiv.) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

-

Enolate Formation: Cool the solution to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 equiv.). Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the (Z)-boron enolate, which typically appears as a yellow solution.

-

Aldehyde Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add isobutyraldehyde (1.5 equiv.) dropwise.

-

Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide. Stir vigorously for 1 hour. Remove the organic volatiles in vacuo, and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Representative Aldol Reaction Data [12]

| Aldehyde | R' Group | Product | Yield (%) | d.r. (syn:anti) |

| Isobutyraldehyde | i-Pr | (2'S, 3'R)-3-hydroxy-2,4-dimethylpentanoic acid derivative | 95 | >99:1 |

| Benzaldehyde | Ph | (2'S, 3'R)-3-hydroxy-2-methyl-3-phenylpropanoic acid derivative | 80 | 99:1 |

| Propionaldehyde | Et | (2'S, 3'R)-3-hydroxy-2-methylpentanoic acid derivative | 85 | 95:5 |

digraph "Aldol_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Aux [label="N-Propionyl Auxiliary"]; Enolate [label="(Z)-Boron Enolate", fillcolor="#FBBC05"]; Aldehyde [label="Aldehyde (R-CHO)"]; Adduct [label="Syn-Aldol Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Chiral β-Hydroxy Acid/Alcohol"];

Aux -> Enolate [label=" Bu₂BOTf, DIPEA\n CH₂Cl₂, 0°C "]; {rank=same; Enolate; Aldehyde} Enolate -> Adduct [label=" -78°C to 0°C "]; Aldehyde -> Adduct [style=dashed]; Adduct -> Product [label=" Cleavage "]; }

Caption: General workflow for an Evans asymmetric aldol reaction.

Asymmetric Alkylation

Stereoselective alkylation of the enolate derived from the auxiliary allows for the installation of a new stereocenter α to a carbonyl group.[7][8][25]

Protocol: Diastereoselective Allylation [13][14][15]

-

Setup: Dissolve (S)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under inert atmosphere and cool to -78 °C.

-

Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 equiv., typically as a 1.0 M solution in THF) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes to form the sodium (Z)-enolate.

-

Alkylation: Add allyl iodide (1.2 equiv.) dropwise. Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by flash column chromatography. This procedure typically yields the alkylated product with a diastereomeric ratio (d.r.) of ≥98:2.[13][15]

Cleavage of the Chiral Auxiliary

A critical step in any auxiliary-based method is the mild and efficient removal of the auxiliary to reveal the desired chiral product without racemization.[26] The N-acyl oxazolidinone can be converted into a variety of functional groups.[27]

-

To Carboxylic Acid (LiOH/H₂O₂): The most common method involves hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4][14] The hydroperoxide anion (OOH⁻) selectively attacks the exocyclic acyl carbonyl, which is more electrophilic than the endocyclic carbamate carbonyl.[28][29] The resulting peroxyacid intermediate is then reduced in situ (e.g., with Na₂SO₃) during workup to yield the chiral carboxylic acid.[4][13]

-

To Primary Alcohol (LiAlH₄ or LiBH₄): Reductive cleavage with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reduces the acyl group to a primary alcohol.[26] The chiral auxiliary is recovered intact.

-

To Ester (Lewis Acids/Alcohol): Transesterification can be achieved using various alkoxides, often catalyzed by a Lewis acid. For instance, treatment with titanium (IV) isopropoxide in isopropanol yields the isopropyl ester.

Caption: Common cleavage pathways for N-acyl oxazolidinone products.

Conclusion

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone stands as a testament to the power of chiral auxiliary-based strategies in asymmetric synthesis. Its ready availability from the chiral pool, straightforward application, and the high fidelity of its stereodirecting influence have made it an indispensable tool. The predictable formation of syn-aldol adducts and α-substituted carbonyls via a well-understood chelated transition state provides a reliable method for constructing complex stereochemical arrays. Coupled with versatile and high-yielding cleavage protocols, this Evans auxiliary offers a robust, scalable, and trustworthy solution for the asymmetric synthesis challenges faced by researchers in academia and industry.

References

- Larrow, J. F., & Olsen, E. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.

- Majumdar, K. C., & Ganai, S. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(82), 78869-78926.

- Fuchs, M., et al. (2015). Synthesis of (R)- or (S)-Valinol Using ω-Transaminases in Aqueous and Organic Media. Molecules, 20(4), 5849-5862.

- Unni, A. K., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(38), 13388-13401.

- Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1531-1536.

- Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.

-

Fuchs, M., et al. (2014). Synthesis of (R)- or (S)-valinol using ω-transaminases in aqueous and organic media. PubMed. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. Retrieved from [Link]

-

Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved from [Link]

-

Larrow, J. F., & Olsen, E. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Retrieved from [Link]

-

Myers, A. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. Retrieved from [Link]

-

Wikipedia. (n.d.). Valinol. Retrieved from [Link]

-

Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]

-

Scribd. (n.d.). 9-Asymmetric Alkylation of Enolates. Retrieved from [Link]

-

Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]

-

ConnectSci. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Retrieved from [Link]

-

ResearchGate. (n.d.). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Retrieved from [Link]

- Curran, D. P., & Luo, Z. (1999). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Tetrahedron, 55(31), 9429-9442.

- Castellanos, E., et al. (1998). Enantioselective synthesis of homoallylic amines. Evidence of reversible addition of allylzinc bromide to aromatic imines derived from (S)-valine methyl ester and (S)-valinol. Journal of the Chemical Society, Perkin Transactions 1, (22), 3617-3622.

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]

- Lee, H., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(17), 3144.

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]

-

Boston University. (2012, January 3). The asymmetric aldol reaction. Retrieved from [Link]

- de Souza, A. S., et al. (2016). Easy Access to Evans' Oxazolidinones.

- Seebach, D., et al. (1994). A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Helvetica Chimica Acta, 77(8), 2007-2038.

-

ResearchGate. (n.d.). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

Sources

- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. DSpace [open.bu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Valinol - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.williams.edu [chemistry.williams.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0 [sigmaaldrich.com]

- 17. (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 18. (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone 98 77877-19-1 [sigmaaldrich.com]

- 19. scbt.com [scbt.com]

- 20. 17016-83-0 CAS MSDS ((4S)-(-)-4-Isopropyl-2-oxazolidinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. scribd.com [scribd.com]

- 26. uwindsor.ca [uwindsor.ca]

- 27. researchgate.net [researchgate.net]

- 28. UQ eSpace [espace.library.uq.edu.au]

- 29. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Role of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone in Asymmetric Synthesis

This guide provides a comprehensive technical overview of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, practical applications, and mechanistic underpinnings that establish this reagent as a powerful tool for stereocontrol.

The Imperative of Asymmetric Synthesis and the Role of Chiral Auxiliaries

In the realm of pharmaceuticals and bioactive molecules, stereochemistry is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize single enantiomers is a critical requirement in drug discovery and development.[1][2] Asymmetric synthesis addresses this challenge by selectively producing one enantiomer over the other.

One of the most robust and reliable strategies in asymmetric synthesis is the use of chiral auxiliaries.[1][3][4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1][3] Once the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[3][5] This approach offers predictability and broad substrate scope, making it a favored method, particularly in the early phases of drug development.[2][4]

Among the pantheon of chiral auxiliaries, the oxazolidinones developed by David A. Evans have gained widespread application due to their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][6] This guide focuses specifically on the valine-derived (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, a workhorse for asymmetric alkylations and aldol additions.

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: Structure and Synthesis

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, often referred to as an Evans auxiliary, is structurally characterized by a 2-oxazolidinone ring substituted with an isopropyl group at the 4-position and a propionyl group at the 3-position. The (S)-configuration at the 4-position, derived from the natural amino acid L-valine, is the source of its chiral directing ability.[3]

Physicochemical Properties:

| Property | Value |

| CAS Number | 77877-19-1[7][8] |

| Molecular Formula | C9H15NO3[7][8][9] |

| Molecular Weight | 185.22 g/mol [7][8] |

| Appearance | Colorless oil or liquid[10] |

| Boiling Point | 102-106 °C at 0.75 mmHg |

| Density | 1.094 g/mL at 25 °C |

| Optical Activity | [α]25/D +93° (c = 8.7 in methylene chloride) |

The synthesis of this auxiliary is a well-established, multi-step process commencing from the readily available and inexpensive chiral pool starting material, L-valine.

Synthetic Protocol

The preparation involves two key transformations: the reduction of L-valine to (S)-valinol, followed by the formation of the oxazolidinone ring and subsequent acylation.[10]

Step 1: Reduction of L-Valine to (S)-Valinol L-valine is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).[10]

Step 2: Formation of (4S)-4-Isopropyl-2-oxazolidinone The resulting (S)-valinol is then reacted with diethyl carbonate in the presence of a base like potassium carbonate to form the cyclic carbamate, (4S)-4-Isopropyl-2-oxazolidinone.[10]

Step 3: Acylation to (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone The final step is the N-acylation of the oxazolidinone. This is typically achieved by deprotonating the oxazolidinone with a strong base, such as n-butyllithium, at low temperatures (-78 °C) to form the lithium salt, which is then quenched with propionyl chloride.[10]

Caption: Synthetic workflow for (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone.

Mechanism of Stereocontrol: The Power of Steric Direction

The remarkable stereodirecting ability of the (S)-4-isopropyl-2-oxazolidinone auxiliary hinges on its capacity to enforce a specific conformation upon the N-acyl chain, thereby shielding one face of the resulting enolate from electrophilic attack.

Upon deprotonation with a suitable base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)), a rigid, chelated (Z)-enolate is formed.[1][11][12] The chelation involves the metal cation coordinating to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[13]

In this chelated structure, the bulky isopropyl group at the C4 position sterically shields the si-face of the enolate. Consequently, an incoming electrophile is directed to attack from the less hindered re-face, leading to the formation of a new stereocenter with a predictable absolute configuration.[1][5] The rigidity of the chelated transition state is crucial for the high diastereoselectivity observed in these reactions.[13]

Caption: Mechanism of stereocontrol via a chelated (Z)-enolate intermediate.

Key Applications in Asymmetric Synthesis

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is predominantly used in two major classes of stereoselective reactions: alkylations and aldol additions.

Asymmetric Alkylation

Asymmetric alkylation using Evans auxiliaries is a powerful method for the synthesis of α-chiral carboxylic acid derivatives.[4][6][14] The reaction proceeds with high diastereoselectivity for a range of reactive alkylating agents such as methyl iodide, benzyl bromide, and allyl bromide.[14]

Experimental Protocol: Asymmetric Allylation

-

Enolate Formation: A solution of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). Sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete formation of the sodium enolate.[13]

-

Alkylation: Allyl iodide (1.1 equivalents) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for several hours until TLC or GC analysis indicates complete consumption of the starting material.[13]

-

Quench and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, a mixture of diastereomers, is purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by GC or high-field NMR analysis of the crude product.[15]

Representative Results for Asymmetric Alkylations:

| Electrophile | Diastereomeric Ratio (dr) | Reference |

| Allyl Iodide | 98:2 | [15] |

| Benzyl Bromide | >99:1 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739 |

| Methyl Iodide | 99:1 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739 |

Asymmetric Aldol Additions

The Evans aldol reaction is a benchmark for stereoselective synthesis, capable of establishing two contiguous stereocenters with exceptional control.[1][11] The reaction of a boron enolate derived from (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone with an aldehyde typically yields the syn-aldol adduct with high diastereoselectivity.[11][12][16]

The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[5][16] The selective formation of the (Z)-boron enolate, achieved using reagents like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base, is critical for the observed syn-selectivity.[11][16]

Experimental Protocol: Asymmetric syn-Aldol Reaction

-

Enolate Formation: To a solution of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone in anhydrous dichloromethane at 0 °C under an inert atmosphere, add diisopropylethylamine (DIPEA) (1.2 equivalents) followed by the dropwise addition of dibutylboron triflate (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Aldol Addition: Add the desired aldehyde (1.0 equivalent), typically as a solution in dichloromethane, dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, then allow it to warm to 0 °C over 1 hour.

-

Quench and Work-up: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Vigorously stir the mixture while adding a solution of 30% hydrogen peroxide in methanol. After stirring for 1 hour, concentrate the mixture in vacuo, extract with ethyl acetate, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure syn-aldol adduct.

Cleavage of the Chiral Auxiliary

For the chiral auxiliary strategy to be synthetically useful, the auxiliary must be removable under conditions that do not compromise the newly created stereocenter(s).[3] Evans oxazolidinones can be cleaved to furnish a variety of functional groups, enhancing their versatility.[17]

Common Cleavage Methods:

-

To Carboxylic Acid: The most common method involves hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[17][18] The active nucleophile is lithium hydroperoxide (LiOOH), which selectively attacks the exocyclic amide carbonyl.[19][20]

-

To Alcohol: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.[3]

-

To Aldehyde: This can be achieved via a two-step process of reduction to the alcohol followed by oxidation.

-

To Weinreb Amide: Direct conversion to a Weinreb amide provides a versatile intermediate for the synthesis of ketones.[11]

Caption: Common pathways for the cleavage of the Evans chiral auxiliary.

Conclusion: A Legacy of Reliability in Asymmetric Synthesis

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone and its related Evans auxiliaries have solidified their place as indispensable tools in the synthetic organic chemist's toolbox. Their widespread use in both academic research and industrial manufacturing is a testament to their reliability, predictability, and high fidelity in stereocontrol.[17] From the total synthesis of complex natural products to the efficient construction of chiral drug intermediates, this auxiliary provides a robust and field-proven solution for the asymmetric installation of stereocenters.[6][11] The deep mechanistic understanding of its function allows for rational application and predictable outcomes, embodying the principles of modern, stereoselective synthesis.

References

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

-

McKinnell, R. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1536-1541. [Link]

-

Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

-

University of Rochester. (n.d.). Enantioselective Synthesis. [Link]

-

Lu, C.-D., & Zakarian, A. (2011). (4S)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses, 88, 244. [Link]

-

ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH.... [Link]

-

Roy, D., & Giri, R. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(26), 21951-21977. [Link]

-

Royal Society of Chemistry. (2016). Applications of oxazolidinones as chiral auxiliaries.... [Link]

-

YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Journal of Chemical Education. (2006). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

-